molecular formula C6H7ClO2 B8583542 3,4-Dimethyl-5-chlorofuran-2(5H)-one

3,4-Dimethyl-5-chlorofuran-2(5H)-one

Cat. No.: B8583542
M. Wt: 146.57 g/mol
InChI Key: HWJCMUPATVXVKB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-chlorofuran-2(5H)-one is a substituted furanone derivative characterized by a five-membered lactone ring with chlorine at position 5 and methyl groups at positions 3 and 2.

Properties

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

2-chloro-3,4-dimethyl-2H-furan-5-one

InChI

InChI=1S/C6H7ClO2/c1-3-4(2)6(8)9-5(3)7/h5H,1-2H3

InChI Key

HWJCMUPATVXVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Furanone Family

3,4-Dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone
  • Substituents : Dichloro (positions 3,4) and menthyloxy (position 5) .
  • Reactivity : Undergoes nucleophilic substitution at position 4 when treated with amines (e.g., 4-methylpiperidine) or fluoride ions, facilitated by the electron-withdrawing chlorine substituents .
  • Steric Effects : The bulky menthyloxy group imposes significant steric hindrance, limiting reactivity compared to smaller substituents like methyl or ethoxy groups .
  • Applications: Used in asymmetric synthesis of chiral β-alkylamino-γ-(l-menthyloxy) butyrolactones, highlighting its utility in stereoselective reactions .
5-[(2-Chlorophenyl)hydroxymethyl]-5-ethoxy-4-methoxyfuran-2(5H)-one (3b)
  • Substituents : Ethoxy (position 5), methoxy (position 4), and hydroxymethyl-aromatic groups .
  • Physical Properties : Higher melting point (189–191°C) due to hydrogen bonding from the hydroxymethyl group .
  • Spectroscopic Features : Distinct IR peaks at 3370 cm⁻¹ (OH stretch) and 1740 cm⁻¹ (C=O stretch), with NMR signals reflecting aromatic coupling .
5-Chloro-2-methyl-4-isothiazolin-3-one
  • Core Structure: Isothiazolinone ring (distinct from furanone) with chloro and methyl substituents .
  • Reactivity: Exhibits antimicrobial properties due to the electrophilic sulfur atom, a feature absent in furanones .
  • Regulatory Status : Classified under GHS 1.0 with specific hazard codes, reflecting its industrial use as a biocide .

Data Table: Key Properties of Selected Compounds

Compound Substituents Melting Point (°C) Key Reactivity Applications
3,4-Dimethyl-5-chlorofuran-2(5H)-one 3,4-dimethyl; 5-Cl N/A Electrophilic substitution at C4/C5 Synthetic intermediate
3,4-Dichloro-5-(S)-(1-menthyloxy)-2(5H)-furanone 3,4-diCl; 5-menthyloxy N/A Nucleophilic substitution (amines, fluorides) Chiral synthesis
Compound 3b 5-ethoxy; 4-methoxy; aromatic hydroxymethyl 189–191 Hydrogen bonding, aromatic coupling Not specified
5-Chloro-2-methyl-4-isothiazolin-3-one 2-methyl; 4-Cl; isothiazolinone core N/A Antimicrobial activity Industrial biocides

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chlorine at position 5 in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic attacks. This contrasts with methoxy or ethoxy groups, which are electron-donating and reduce reactivity .

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